molecular formula C15H18N2O3 B5027106 N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-hydroxybenzohydrazide

N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-hydroxybenzohydrazide

Cat. No.: B5027106
M. Wt: 274.31 g/mol
InChI Key: UWEOZMIFTSGHRY-UHFFFAOYSA-N
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Description

N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-hydroxybenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclohexenone ring substituted with a dimethyl group and a hydrazide moiety attached to a hydroxybenzene ring. Its structure suggests potential reactivity and utility in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-4-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-15(2)8-11(7-13(19)9-15)16-17-14(20)10-3-5-12(18)6-4-10/h3-7,16,18H,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEOZMIFTSGHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NNC(=O)C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-hydroxybenzohydrazide typically involves the reaction of 5,5-dimethyl-3-oxocyclohex-1-en-1-yl with 4-hydroxybenzohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the reaction. The mixture is then refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form an alcohol.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild acidic or basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-hydroxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism by which N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-hydroxybenzohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets through its hydrazide and hydroxy functional groups. These interactions may involve the inhibition of specific enzymes or the disruption of cellular processes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)formamide
  • 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-ethoxy-3,5-dimethoxybenzamide

Uniqueness

N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-hydroxybenzohydrazide is unique due to its combination of a cyclohexenone ring with a hydrazide moiety and a hydroxybenzene ring. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

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